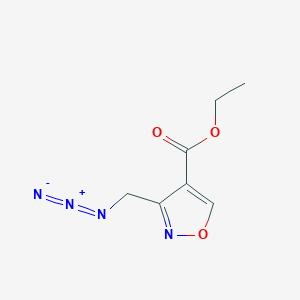

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azides are a class of chemical compounds characterized by the presence of an azide functional group. They are highly reactive and versatile, making them useful in various fields of chemistry .

Synthesis Analysis

Azides can be synthesized through several methods. For instance, azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . Another approach involves the conversion of the ribose into a 2’,3’-epoxide .Molecular Structure Analysis

The molecular structure of azides is characterized by the presence of an azide group, which consists of three nitrogen atoms. The polar character of the azide group has a remarkable effect on their bond lengths and angles .Chemical Reactions Analysis

Azides are known for their reactivity. They are often used in click reactions, such as the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . Other reactions include the Staudinger reduction and the aza-Wittig reaction .Mechanism of Action

The mechanism of action of Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate involves the formation of a covalent bond between the azide group and the thiol group of cysteine residues on proteins. This covalent bond is stable under physiological conditions and allows for the selective labeling of cysteine-containing proteins. The photoaffinity probe properties of this compound allow for the identification of protein-protein and protein-ligand interactions through the use of UV light.

Biochemical and physiological effects:

This compound has been shown to have minimal cytotoxicity and low reactivity towards non-cysteine containing proteins. This makes it a valuable tool for studying cysteine-containing proteins in biological systems without interfering with other cellular processes. Additionally, the photoaffinity probe properties of this compound allow for the identification of specific protein interactions in a non-invasive manner.

Advantages and Limitations for Lab Experiments

The advantages of Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate for lab experiments include its high selectivity towards cysteine-containing proteins, low cytotoxicity, and photoaffinity probe properties. However, its limitations include the potential for nonspecific labeling of proteins with similar reactivity to cysteine residues, as well as the need for UV light to activate the photoaffinity probe properties.

Future Directions

For the use of Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate include its application in the study of specific disease-related proteins and pathways, as well as its use in the development of new therapeutics targeting cysteine-containing proteins. Additionally, further research is needed to optimize the synthesis method and improve the selectivity and efficiency of this compound for specific applications.

Synthesis Methods

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate can be synthesized through a multistep process involving the reaction of 3-bromo-1,2-oxazole-4-carboxylic acid with sodium azide, followed by reduction with triphenylphosphine and subsequent esterification with ethyl chloroformate. This method has been optimized for high yield and purity, making it a reliable way to produce this compound for research purposes.

Scientific Research Applications

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate has been studied for its potential use as a chemical probe in various biological systems. It has been shown to selectively label proteins containing cysteine residues, allowing for the identification and characterization of these proteins in complex mixtures. Additionally, it has been used as a photoaffinity probe to study protein-protein interactions and protein-ligand interactions. These applications have the potential to greatly enhance our understanding of biological processes and aid in the development of new therapeutics.

Safety and Hazards

properties

IUPAC Name |

ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-2-13-7(12)5-4-14-10-6(5)3-9-11-8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJORLDVUPIVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)

![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2937333.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2937336.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2937340.png)